Vigabatrin

Beschreibung

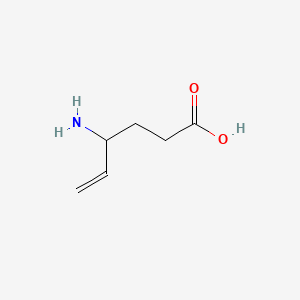

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vigabatrin's Mechanism of Action in Refractory Epilepsy: A Technical Guide for Researchers

Preamble: The Challenge of Refractory Epilepsy

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients, estimated at around 30%, develop refractory epilepsy, where seizures persist despite treatment with multiple ASMs. This therapeutic impasse necessitates the exploration of agents with novel mechanisms of action. Vigabatrin (brand name Sabril), a rationally designed drug, represents a targeted therapeutic strategy, particularly for refractory complex partial seizures (rCPS) in adults and as a first-line monotherapy for infantile spasms (IS), a devastating pediatric epilepsy.[1][2][3] This guide provides an in-depth examination of its core mechanism, clinical application, associated toxicities, and the experimental methodologies crucial for its continued study.

The Core Mechanism: Irreversible Inhibition of GABA-Transaminase

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA).[1] Seizures are often conceptualized as a result of excessive excitation or insufficient inhibition.[4] this compound was specifically engineered to augment this inhibitory system.[5]

1.1 The GABAergic Synapse and this compound's Target

GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[4] Following its release into the synaptic cleft, GABA binds to postsynaptic receptors, typically leading to the influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[4] The action of GABA is terminated by its reuptake and subsequent degradation by the mitochondrial enzyme GABA-transaminase (GABA-T).[4][5]

This compound is a structural analog of GABA that acts as a selective, enzyme-activated, irreversible inhibitor of GABA-T.[5][6] By binding to and inactivating GABA-T, this compound prevents the breakdown of GABA.[4] This leads to a sustained and widespread increase in GABA concentrations at the synapse and within the brain, enhancing inhibitory tone and acting as a "brake" on the hyperexcitability that underlies seizure activity.[1][3]

The pharmacological activity is attributed solely to the S-(+)-enantiomer of the racemic mixture provided.[5][7] Despite a relatively short plasma half-life of 5-8 hours in young adults, the irreversible nature of GABA-T inhibition means that the pharmacodynamic effect is long-lasting.[1][6] Restoration of enzyme activity requires the synthesis of new enzyme, resulting in elevated brain GABA levels for an extended period after the drug is cleared from plasma.[1]

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosing and anticipating its effects.

2.1 Pharmacokinetics

This compound is characterized by rapid and complete oral absorption, reaching peak plasma concentrations in approximately 1-2 hours.[7][8] It does not bind to plasma proteins and has an apparent volume of distribution of about 0.8 L/kg in adults.[7] A key feature is its minimal hepatic metabolism; this compound is primarily excreted unchanged by the kidneys.[8] This renal clearance pathway means that dose adjustments are necessary for patients with impaired renal function.[8]

| Pharmacokinetic Parameter | Value / Characteristic | Source(s) |

| Bioavailability | ~80-90% | [6] |

| Peak Plasma Time | 1-2 hours | [7] |

| Plasma Protein Binding | Negligible (0%) | [6][8] |

| Metabolism | Minimal | [8] |

| Primary Elimination Route | Renal (approx. 95% unchanged) | [8] |

| Elimination Half-Life | Adults: 5-8 hours; Elderly: 12-13 hours | [6][7] |

| CSF Concentration | ~10% of plasma concentration | [1][7] |

Note: Pharmacokinetic parameters can vary based on age and renal function.[8][9]

2.2 Pharmacodynamics

The pharmacodynamic effect of this compound—the elevation of brain GABA—is decoupled from its plasma concentration profile.[1] In vivo nuclear magnetic resonance spectroscopy has demonstrated that this compound administration increases GABA concentrations in the human brain.[10] This effect is dose-dependent up to a certain point; studies suggest that doses beyond 3 g/day may not produce further significant increases in brain GABA, possibly due to feedback inhibition of GABA synthesis.[10] The inhibition of GABA-T can also be measured peripherally in blood platelets, which has been explored as a potential biomarker for central enzyme inhibition.[5][11][12]

Clinical Efficacy in Refractory Epilepsy

This compound is approved for two primary indications: as adjunctive therapy for adults with rCPS and as monotherapy for infantile spasms in children aged 1 month to 2 years.[1]

3.1 Refractory Complex Partial Seizures (rCPS)

In adults with rCPS who have not responded to other treatments, this compound has been shown to significantly reduce seizure frequency. A double-blind, placebo-controlled multicenter study found that 48% of patients treated with this compound achieved a 50% or greater reduction in seizure frequency, compared to 26% of placebo-treated patients.[2]

3.2 Infantile Spasms (IS)

This compound has demonstrated remarkable efficacy in treating infantile spasms, a severe epileptic encephalopathy.[13] Its effectiveness is particularly pronounced in patients with tuberous sclerosis complex (TSC), where it is often considered first-line therapy.[13][14][15] In some studies, nearly all TSC patients treated with this compound became spasm-free within 3 months.[14]

| Clinical Trial / Study Population | This compound Dose | Key Efficacy Outcome | Source(s) |

| Appleton et al. (1999) - First-line IS | ~100 mg/kg/day | 78% reduction in spasms vs. 26% for placebo in 5-day blinded phase. | [15] |

| Aicardi et al. (1996) - IS | 100-148 mg/kg/day (High Dose) | 36% of high-dose patients were spasm-free within 14 days vs. 11% in the low-dose group. | [14][16] |

| Chiron et al. (1997) - IS (TSC vs. other) | 100-150 mg/kg/day | 100% of TSC patients became spasm-free. | [15] |

| Bruni et al. (2000) - Adult rCPS | Add-on therapy | 48% of patients had ≥50% reduction in seizure frequency vs. 26% for placebo. | [2] |

A Critical Adverse Effect: this compound-Associated Vision Loss (VAVFL)

The primary factor limiting the use of this compound is the significant risk of permanent, bilateral, concentric peripheral visual field loss.[3][17] The prevalence of VAVFL is uncertain, with estimates varying widely in studies, but it is a dose- and duration-dependent risk.[17][18] The vision loss is often asymptomatic to the patient until it becomes severe.[17]

4.1 Proposed Mechanisms of Retinal Toxicity

The precise mechanism of VAVFL is not fully elucidated, but research points to toxicity involving retinal photoreceptors and ganglion cells.[17] Several hypotheses exist:

-

GABA-Mediated Excitotoxicity: this compound increases GABA levels in the retina. Excessive GABAergic activity can lead to prolonged depolarization of certain retinal cells, causing an influx of ions and water, leading to osmotic stress and eventual cell death.[19]

-

Taurine Depletion: Some evidence suggests that this compound may interfere with taurine, an amino acid crucial for retinal health. Taurine deficiency is known to cause retinal degeneration, and some studies propose this as a contributing factor to this compound's toxicity.[17][20]

-

Direct Cellular Toxicity: Pathological examination of retinal tissue from a patient with VAVFL revealed atrophy with a loss of ganglion cells, suggesting the primary injury occurs within the retina itself.[21]

4.2 Mandatory Monitoring Protocols

Due to the risk of VAVFL, strict ophthalmologic monitoring is required for all patients. The FDA recommends a baseline eye examination within 4 weeks of starting therapy and follow-up exams at least every 3 months during treatment.[22]

Step-by-Step Guide to Ophthalmic Monitoring:

-

Baseline Examination (Pre-treatment or within 4 weeks):

-

Visual Acuity: Standard assessment of central vision.

-

Dilated Fundus Examination: Examination of the retina and optic nerve.[22]

-

Perimetry (Visual Field Testing): The most critical test to detect peripheral field defects. Goldmann kinetic perimetry or automated static perimetry is used.[22][23]

-

Optical Coherence Tomography (OCT): A non-invasive imaging technique that measures the thickness of the retinal nerve fiber layer (RNFL). RNFL thinning can be an early, objective indicator of toxicity, even before visual field defects are apparent.[24][25]

-

Electroretinography (ERG): Measures the electrical response of retinal cells to light. Abnormalities, such as reduced cone b-wave amplitude or changes in the 30-Hz flicker ERG, can be early signs of toxicity.[18][19]

-

-

Follow-Up Examinations (Every 3 months):

-

Repeat the full battery of tests performed at baseline.

-

Compare results meticulously to baseline to detect any progressive changes.

-

-

Post-Treatment Examination (3-6 months after discontinuation):

-

Perform a final comprehensive examination to document any lasting effects, as vision loss is generally considered irreversible.[23]

-

Causality Insight: Monitoring is challenging in the core pediatric population for IS, as they cannot cooperate with standard perimetry. Therefore, objective tests like ERG and OCT are critically important for early detection in these patients.[18][24]

Key Experimental Protocols for Researchers

5.1 In Vitro Assay for GABA-Transaminase Activity

This protocol allows for the direct measurement of GABA-T inhibition by this compound or other compounds in tissue homogenates or purified enzyme preparations. The assay is based on a coupled enzyme reaction.[26][27]

Principle: GABA-T converts GABA and α-ketoglutarate into glutamate and succinic semialdehyde (SSA). A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added, which oxidizes SSA to succinate. This oxidation is coupled to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[26][27]

Step-by-Step Methodology:

-

Tissue/Cell Preparation: Homogenize brain tissue (e.g., from rodents) or cell pellets in a suitable lysis buffer (e.g., 10x Cell Lysis Solution) on ice. Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

-

Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)

-

α-ketoglutarate (α-KG, e.g., 5 mM)

-

β-NADP+ (e.g., 2.5 mM)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

The test compound (e.g., this compound at various concentrations) or vehicle control.

-

-

Pre-incubation: Pre-incubate the reaction mixture with the tissue supernatant for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to GABA-T.[26]

-

Initiate Reaction: Start the reaction by adding the substrate, GABA (e.g., 200 µM).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 340 nm over time (e.g., every 1-4 minutes).[26]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Normalize the activity to the protein concentration. Determine the IC₅₀ of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

5.2 In Vivo Assessment of Anticonvulsant Efficacy in Animal Models

Animal models are indispensable for evaluating the antiepileptic potential of compounds like this compound.[28] The pentylenetetrazol (PTZ) seizure threshold model is a common acute model for screening anticonvulsant activity.[29]

Principle: PTZ is a GABA-A receptor antagonist that induces seizures. The dose of PTZ required to elicit a seizure is a measure of seizure susceptibility. An effective anticonvulsant will increase the dose of PTZ needed to trigger a seizure.[29]

Step-by-Step Methodology:

-

Animal Selection: Use a suitable rodent species, such as Wistar rats.[29]

-

Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).[29]

-

PTZ Infusion: After a predetermined time for the drug to take effect, infuse PTZ intravenously at a constant rate (e.g., via a tail vein catheter).

-

Seizure Endpoint Observation: Carefully observe the animal for the first sign of a defined seizure endpoint (e.g., myoclonic jerk, generalized clonic seizure).

-

Threshold Calculation: At the moment the seizure endpoint is observed, stop the infusion and record the total volume of PTZ infused. Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure.

-

Data Analysis: Compare the mean seizure threshold in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant increase in the PTZ threshold indicates anticonvulsant activity.

Causality Insight: Using chronic models, such as the kindling model, is also crucial as they better represent the progressive nature of epilepsy and can help identify drugs with antiepileptogenic (disease-modifying) rather than just anticonvulsant (symptomatic) effects.[28][30]

Conclusion

This compound stands as a testament to rational drug design, with a well-characterized mechanism of action centered on the irreversible inhibition of GABA-T.[1][5] Its proven efficacy in otherwise intractable seizure disorders, especially infantile spasms associated with TSC, underscores its clinical importance.[13][14] However, this benefit is inextricably linked to the significant risk of irreversible vision loss, a severe adverse effect that mandates rigorous patient monitoring and restricts its clinical use.[17][22] For researchers and drug development professionals, this compound serves as both a valuable therapeutic tool and a compelling case study. It highlights the potential of targeting specific enzymatic pathways in the CNS while simultaneously emphasizing the profound challenge of balancing potent efficacy with organ-specific toxicity. Future research must continue to unravel the precise mechanisms of VAVFL to develop safer GABA-enhancing therapies and to refine monitoring strategies for the patients who depend on this powerful medication.

References

- 1. Mechanism of action of this compound: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | Neupsy Key [neupsykey.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics analysis of this compound in adults and children with epilepsy and children with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of this compound on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the enzyme, GABA-aminotransferase in human platelets by this compound, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. neurology.org [neurology.org]

- 15. Clinical profile of this compound as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Randomized trial of this compound in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reviewofophthalmology.com [reviewofophthalmology.com]

- 18. journals.healio.com [journals.healio.com]

- 19. This compound Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tscalliance.org [tscalliance.org]

- 21. Visual field loss associated with this compound: pathological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tsa.org.au [tsa.org.au]

- 23. This compound associated visual field loss: a clinical audit to study prevalence, drug history and effects of drug withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optical coherence tomography to monitor this compound toxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound for focal drug delivery in epilepsy: bilateral microinfusion into the subthalamic nucleus is more effective than intranigral or systemic administration in a rat seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

The Rational Design and Synthesis of γ-vinyl-GABA (Vigabatrin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a therapeutic agent from a conceptual glimmer to a clinical reality is often a testament to the convergence of rational design, synthetic ingenuity, and a deep understanding of biological mechanisms. γ-vinyl-GABA, known clinically as Vigabatrin, stands as a prime example of this intricate process. This guide provides an in-depth exploration of the discovery, synthesis, and mechanistic underpinnings of this important antiepileptic drug, tailored for an audience deeply embedded in the scientific and drug development landscape.

The Genesis of an Idea: Targeting GABA Metabolism

The story of this compound begins with a fundamental understanding of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Discovered in the brain in 1950, GABA's role as a key player in synaptic inhibition was established by 1967.[1][2] An imbalance between excitatory and inhibitory signaling is a hallmark of epilepsy. Consequently, enhancing GABAergic neurotransmission became a logical therapeutic strategy.

Early efforts focused on developing GABA analogues that could directly act on GABA receptors. However, the blood-brain barrier posed a significant challenge. The alternative, and ultimately more successful, approach was to increase the endogenous levels of GABA in the brain. This could be achieved by inhibiting the enzyme responsible for its degradation: GABA transaminase (GABA-T).

This compound was born from this rational design philosophy.[3] Developed in the 1980s, the goal was to create a molecule that could irreversibly inhibit GABA-T, leading to a sustained increase in brain GABA concentrations and, consequently, a reduction in seizure activity.[4]

The Molecular Architect's Blueprint: Synthesis of γ-vinyl-GABA

The synthesis of γ-vinyl-GABA is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While various synthetic routes have been explored, a common approach involves the following key transformations.

A notable method describes the synthesis of tritiated γ-vinyl-GABA from 4-aminohex-5-ynoic acid.[5][6] This process involves the reduction of the alkyne precursor using tritium gas in the presence of a Lindlar catalyst.[5] Subsequent purification steps, including paper chromatography and preparative HPLC, are crucial for isolating the final product with high specific activity.[5]

Experimental Protocol: Synthesis of --INVALID-LINK-- γ-vinyl-GABA [5]

-

Silylation of the Precursor: A suspension of 4-aminohex-5-ynoic acid in dioxane is treated with N,O-bis(trimethylsilyl)acetamide and heated to 60°C for 1 hour under a nitrogen atmosphere. This step protects the functional groups and improves solubility.

-

Tritiation: The resulting solution is then subjected to reduction with tritium gas using a Lindlar catalyst for 30 minutes at ambient temperature with vigorous stirring.

-

Hydrolysis and Deprotection: The reaction mixture is filtered, and the catalyst is washed with methanol followed by 1 N hydrochloric acid. The combined filtrates are allowed to stand at ambient temperature for 4 days to ensure complete removal of the silyl protecting groups.

-

Purification: The crude product undergoes a multi-stage purification process. This includes ascending paper chromatography, followed by preparative HPLC on a strong cation exchange column. A final ascending paper chromatography step yields the purified --INVALID-LINK-- γ-vinyl-GABA.

The specific activity of the final product is determined using methods such as the fluorescamine mass determination method.[5]

Mechanism of Action: An Irreversible Embrace

This compound's efficacy lies in its well-characterized mechanism of action as an irreversible inhibitor of GABA-T.[7][8] It acts as a "suicide inhibitor," meaning it is processed by the enzyme to form a reactive intermediate that covalently binds to the active site, permanently inactivating the enzyme.

This irreversible inhibition of GABA-T leads to a significant and widespread increase in GABA concentrations in the brain.[3] This elevated GABA level enhances the inhibitory tone of the central nervous system, effectively acting as a brake on the excitatory processes that can trigger seizures.[3] Despite this compound's relatively short plasma half-life of 5-8 hours in young adults, its effect on brain GABA levels is profound and long-lasting, persisting for over a week after a single dose.[3][4] This sustained action allows for once-daily dosing in many cases.[3]

Clinical Applications and Considerations

This compound has been approved by the FDA for two primary indications:

-

Infantile Spasms: As a monotherapy for pediatric patients aged 1 month to 2 years.[3][9][10]

-

Refractory Complex Partial Seizures: As an adjunctive therapy for adult and pediatric patients aged 2 years and older who have not responded adequately to several alternative treatments.[9][10][11]

The decision to use this compound must be made after a careful risk-benefit assessment, primarily due to its significant adverse effect profile.

| Population | Indication | Starting Dosage | Maximum Dosage |

| Infants (1 month to 2 years) | Infantile Spasms | 50 mg/kg/day (divided into two doses) | 150 mg/kg/day |

| Adults and Children (>17 years, >60 kg) | Refractory Complex Partial Seizures | 500 mg twice daily | 3000 mg/day |

| Children (2 to 16 years, 25-60 kg) | Refractory Complex Partial Seizures | 250 mg twice daily | 2000 mg/day |

| Dosage information is for reference only and should be determined by a qualified healthcare professional.[12] |

The Double-Edged Sword: Adverse Effects and Risk Mitigation

The most significant and well-documented adverse effect of this compound is the risk of permanent vision loss, specifically bilateral concentric visual field constriction, which can progress to "tunnel vision".[13][14][15] This has led to an FDA-issued black box warning.[14] The risk of vision loss appears to be related to the cumulative dose and duration of treatment.[14] Regular ophthalmologic monitoring is therefore essential for all patients receiving this compound.[7][8]

Other notable side effects include:

-

Common: Drowsiness, dizziness, fatigue, and weight gain.[7][9][13]

-

Neurological: Peripheral neuropathy, confusion, agitation, and depression.[13][16]

Due to these potential risks, this compound is typically reserved for cases where the benefits of seizure control outweigh the risks of adverse effects.

Future Directions and Unexplored Territories

While this compound's primary role is in epilepsy management, its mechanism of action suggests potential applications in other neurological and psychiatric disorders characterized by GABAergic dysfunction. Research has explored its use in conditions like addiction, where it has been shown to attenuate the rewarding effects of drugs like cocaine.[17] Further investigation into novel delivery systems and combination therapies may help to optimize its therapeutic window and expand its clinical utility. The development of prodrugs that can more efficiently cross the blood-brain barrier and release both GABA and a GABA-T inhibitor is an active area of research.[18]

References

- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 3. Mechanism of action of this compound: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. cureepilepsy.org [cureepilepsy.org]

- 10. drugs.com [drugs.com]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. drugs.com [drugs.com]

- 14. epilepsy.com [epilepsy.com]

- 15. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 16. What are the side effects of this compound? [synapse.patsnap.com]

- 17. Gamma-vinyl GABA inhibits cocaine-triggered reinstatement of drug-seeking behavior in rats by a non-dopaminergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, brain uptake, and pharmacological properties of a glyceryl lipid containing GABA and the GABA-T inhibitor gamma-vinyl-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology and Toxicology of Vigabatrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (Sabril®) is an anticonvulsant medication notable for its rational drug design and highly specific mechanism of action. It serves as a critical therapy for refractory complex partial seizures and as a first-line treatment for infantile spasms.[1][2] Its preclinical profile is defined by potent, mechanism-based efficacy in various seizure models. However, this is counterbalanced by a unique and significant toxicological profile, primarily characterized by intramyelinic edema (IME) in the central nervous system of several animal species and retinal toxicity, which translates to a serious clinical risk of permanent peripheral vision loss.[3][4] This guide provides an in-depth analysis of this compound's preclinical data, focusing on the causal relationships between its pharmacology, efficacy, and toxicology to inform future research and drug development.

Introduction

This compound (γ-vinyl-GABA) stands out among antiepileptic drugs (AEDs) as one of the first "designer drugs," synthesized with a specific biochemical target in mind: the enzyme γ-aminobutyric acid transaminase (GABA-T).[2] Approved in numerous countries, its clinical utility is well-established for specific, often difficult-to-treat, epileptic conditions.[5] The preclinical evaluation of this compound was pivotal, not only in establishing its efficacy but also in identifying its dose-limiting toxicities. The key challenge identified in preclinical studies was a distinct pattern of microvacuolation in the white matter of the brain in rodents and dogs, a finding later termed intramyelinic edema.[4][6] While this specific histopathological finding did not translate directly to humans, it foreshadowed the significant neurological and, most critically, ophthalmological adverse events seen in patients.[4] Understanding the comprehensive preclinical package—from mechanism to animal toxicology—is essential for any professional involved in the development of CNS-active agents, as it serves as a case study in mechanism-based toxicity and the complexities of interspecies translation.

Mechanism of Action: Targeted GABA-T Inhibition

The anticonvulsant effect of this compound is a direct consequence of its targeted, irreversible inhibition of GABA-T.[7][8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its degradation is catalyzed by GABA-T.[1]

Causality of Action: By acting as a "suicide" inhibitor, this compound binds to GABA-T and is processed into a reactive intermediate that covalently and irreversibly binds to the enzyme.[8] This inactivation of GABA-T prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic junctions and throughout the brain.[1][2] This elevation of inhibitory tone acts as a functional "brake" on the excessive neuronal excitation that underlies seizure activity.[8][9] Despite a relatively short plasma half-life (5-8 hours in young adults), the pharmacological effect is long-lasting due to the slow turnover rate of the inactivated GABA-T enzyme, allowing for persistent GABA elevation.[7][9]

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination primarily via renal excretion, with minimal metabolism.[7][10] This straightforward PK profile is generally consistent across preclinical species and humans, although some species-specific differences exist.

Key Experimental Insights: PK studies in rats, dogs, and monkeys were crucial for dose selection in efficacy and toxicology studies. The lack of significant plasma protein binding and hepatic metabolism simplifies interpretation but places emphasis on renal function for clearance.[7][11] Studies in rats demonstrated linear, dose-dependent increases in plasma and cerebrospinal fluid (CSF) concentrations, with rapid entry into the CSF.[12] However, CSF concentrations were only a small fraction (around 2%) of serum levels, an important consideration when correlating systemic exposure with central target engagement.[12]

| Parameter | Rat | Dog | Monkey | Human (Young Adult) |

| Bioavailability | Well-absorbed[10] | Well-absorbed[10] | Dose-limited absorption[10] | 80-90%[7] |

| Tmax (Plasma) | ~0.4 hours (IP)[12] | N/A | N/A | ~1 hour[11] |

| Plasma Half-life | 1.1 - 1.4 hours[12] | N/A | N/A | 5 - 8 hours[7] |

| Protein Binding | Not protein bound[12] | N/A | N/A | 0%[7] |

| Metabolism | Practically nil[10] | Practically nil[10] | Practically nil[10] | Not metabolized[7] |

| Primary Excretion | Renal[10] | Renal[10] | Renal (Glomerular Filtration)[10] | Renal[7] |

| Table 1: Comparative Pharmacokinetic Parameters of this compound. |

Preclinical Pharmacodynamics and Efficacy

The efficacy of this compound has been demonstrated across a range of animal models of epilepsy. The choice of model is critical, as different models represent different seizure types and underlying pathologies.

Rationale for Model Selection:

-

Pentylenetetrazol (PTZ) Seizure Threshold Test: This model is used to assess a drug's ability to prevent generalized seizures induced by a GABA antagonist. This compound's efficacy in this model directly validates its GABAergic mechanism.[13]

-

Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures and is a standard screening tool for drugs effective against generalized seizures.

-

Kindling Models: Electrical or chemical kindling involves repeated sub-convulsive stimuli that eventually lead to full-blown seizures, modeling epileptogenesis and refractory focal seizures.

-

Genetic Models (e.g., Tuberous Sclerosis Complex - TSC): this compound shows unique efficacy in TSC, a genetic disorder causing epilepsy. Studies in TSC mouse models (e.g., Tsc1 knockout mice) are crucial for understanding this specific efficacy. In these models, this compound not only suppressed seizures but was also shown to partially inhibit the mTOR pathway, a key signaling pathway dysregulated in TSC.[14]

-

Infantile Spasms Models: The tetrodotoxin (TTX) model in rats mimics key features of infantile spasms. In this model, this compound was highly effective at suppressing spasms and abolishing the associated hypsarrhythmia pattern on EEG.[15]

In a rat model using PTZ infusion to determine seizure threshold, systemic administration of this compound at high doses (600 or 1200 mg/kg) significantly increased the seizure threshold.[13] In a mouse model of TSC, this compound almost completely suppressed seizures, an effect comparatively better than standard AEDs like phenytoin and phenobarbital.[14]

Preclinical Toxicology: A Profile Dominated by Neuropathology

The preclinical safety profile of this compound is notable for its unique, dose-dependent, and species-specific neurotoxicities. These findings were central to the drug's development and regulatory evaluation.

Intramyelinic Edema (IME)

The most consistent and dose-limiting toxicological finding in animals was intramyelinic edema, also described as microvacuolation or white matter spongiosis.[4]

-

Pathology: IME is characterized by the splitting of myelin sheaths, forming fluid-filled vacuoles within the myelin layers, without evidence of inflammation or primary axonal degeneration.[16]

-

Species Sensitivity: This finding was consistently observed in rats, mice, and dogs after chronic administration.[4] Dogs were particularly sensitive, showing lesions in the columns of the fornix, hypothalamus, thalamus, and optic tract.[10][17] Monkeys were much less sensitive, with findings being equivocal even after long-term, high-dose treatment.[10]

-

Dose and Time Dependence: In dogs treated with 300 mg/kg/day, IME was noted histologically after 4-5 weeks of treatment and continued to increase over 12 weeks.[18] In rats, vacuolation was observed at 50 mg/kg/day after 9 weeks.[16]

-

Reversibility: A key feature of IME is its reversibility upon drug discontinuation.[4][18] In dogs, both the histopathological changes and corresponding MRI signal abnormalities began to decrease after treatment cessation and returned to normal or near-normal by 16 weeks post-treatment.[18]

Self-Validating Protocol: MRI Monitoring of IME in Dogs The use of Magnetic Resonance Imaging (MRI) in preclinical toxicology studies provided a powerful, non-invasive method to monitor the onset and regression of IME, validating the histopathological findings in real-time.

-

Animal Model: Beagle dogs are selected due to their demonstrated sensitivity to this compound-induced IME.

-

Dosing: Animals are administered this compound orally at a high dose (e.g., 300 mg/kg/day) or placebo.[17]

-

Baseline Imaging: Prior to dosing, all animals undergo baseline T1- and T2-weighted MRI scans of the brain to establish a reference.

-

Serial In-Life Imaging: MRI scans are repeated at regular intervals during the treatment period (e.g., every 4-6 weeks) and during a post-treatment recovery period.[18][19]

-

Image Analysis: Scans are analyzed for changes in signal intensity in specific brain regions known to be affected (fornix, thalamus, hypothalamus). IME is characterized by increased T2-weighted and decreased T1-weighted signals.[19]

-

Terminal Correlation: At scheduled necropsy, brains are collected. Ex vivo MRI is performed on the fixed brain, followed by comprehensive histopathological sectioning and microscopic examination of the same regions.[17]

-

Validation: The MRI signal abnormalities are directly correlated with the presence and severity of microvacuolation observed microscopically, confirming the utility of MRI as a biomarker for IME.[19]

Figure 2: Experimental Workflow for MRI and Histopathology Correlation of IME.

Retinal Toxicity

While IME was the dominant finding in rodents and dogs, the most significant translatable toxicity is retinal damage, leading to irreversible peripheral visual field constriction in humans.[20] Preclinical studies were essential in characterizing this liability.

-

Animal Findings: In rats, chronic this compound treatment causes disorganization of the outer nuclear layer of the retina.[21] In mice, treatment leads to remodeling of bipolar and horizontal cells and a significant 3.3-fold increase in retinal GABA concentration.[22]

-

Drug Accumulation: A critical finding is the preferential accumulation of this compound in the retina. Studies in mice demonstrated that retinal this compound concentrations were 20-fold greater than in the brain.[22] Furthermore, the pharmacologically active S-enantiomer was found to preferentially accumulate in the eye and visual cortex.[23][24]

-

Proposed Mechanisms: The exact mechanism is not fully elucidated, but leading hypotheses include:

-

GABA-mediated Toxicity: The massive increase in retinal GABA may be directly toxic to certain retinal cells, such as cone photoreceptors and ganglion cells.[20][25]

-

Taurine Deficiency: Some evidence suggests this compound may induce a deficiency in taurine, an amino acid crucial for retinal health.[20][26]

-

Phototoxicity: The toxic effects are exacerbated by light exposure. Studies in mice have shown that keeping the animals in darkness during treatment significantly reduces retinal damage.[27][28] This suggests that the phototransduction cascade in photoreceptors is involved in mediating the toxicity.[27]

-

Key Protocol: Electroretinography (ERG) for Functional Assessment ERG is a vital tool used in preclinical toxicology to assess the functional integrity of the retina. It measures the electrical responses of various retinal cell types to a light stimulus.

-

Animal Preparation: Animals (e.g., rats or mice) are dark-adapted for a period (e.g., overnight) to maximize rod sensitivity. Under dim red light, the animal is anesthetized, and pupils are dilated.

-

Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.

-

Stimulation: The animal is placed inside a Ganzfeld dome, which provides uniform flashes of light to the entire retina.

-

Recording Scotopic (Rod-Driven) Responses: A series of single flashes of increasing intensity are presented to the dark-adapted eye to elicit responses primarily from the rod system. The key components measured are the a-wave (reflecting photoreceptor function) and the b-wave (reflecting bipolar cell function).

-

Recording Oscillatory Potentials (OPs): High-intensity flashes are used to elicit OPs, which are high-frequency wavelets on the ascending limb of the b-wave, reflecting activity from inner retinal cells like amacrine cells. This compound treatment in mice has been shown to reduce the amplitude of OPs.[22]

-

Recording Photopic (Cone-Driven) Responses: The animal is then light-adapted for several minutes to saturate the rods. Flashes are presented on top of this bright background to isolate responses from the cone system.

-

Data Analysis: The amplitude and implicit time of the a- and b-waves are measured and compared between this compound-treated and control groups to detect functional deficits.

Other Toxicological Findings

-

Safety Pharmacology: Studies to assess effects on vital functions showed no significant inhibition of the hERG potassium channel, suggesting a low risk for QT prolongation.[5]

-

Genotoxicity & Carcinogenicity: this compound did not show mutagenic effects in a micronucleus test in rats.[29][30] Acute high doses induced some repairable DNA damage in the hippocampus and blood, but this effect was not present after subchronic treatment.[29][30] Long-term carcinogenicity studies are part of the standard assessment for chronically administered drugs.

-

Reproductive Toxicology: Studies in pregnant mice showed that high doses of this compound (450 mg/kg) caused severe intrauterine growth restriction and fetal loss, raising concerns about potential teratogenicity.[11]

Bridging Preclinical Findings to Clinical Risk

The preclinical toxicology profile of this compound presents a complex case for clinical translation.

-

Intramyelinic Edema: The IME observed in rodents and dogs was a major concern during development.[5][6] However, extensive monitoring in humans, including MRI studies, has not shown evidence of this specific white matter pathology.[4][6] This stands as a classic example of a species-specific toxicity that was not predictive for humans.

-

Retinal Toxicity: In contrast, the preclinical signals of retinal dysfunction and drug accumulation in the eye were highly predictive of the serious adverse events in humans.[3] The disorganization of retinal layers in rats and the functional ERG changes and cellular remodeling in mice provided a biological basis for the visual field constriction observed clinically.[21][22] The finding that the active S-enantiomer concentrates in the eye provides a strong mechanistic link between the drug and the site of toxicity.[31]

Figure 3: Translation of Preclinical Toxicities to Clinical Outcomes.

Summary and Conclusion

The preclinical profile of this compound is a lesson in the dual nature of targeted pharmacology. Its highly specific mechanism provides potent, rational efficacy against specific seizure types. However, this same mechanism, leading to profound and widespread elevation of GABA, drives its most significant toxicities. The animal data were instrumental in:

-

Confirming Efficacy: Validating the GABAergic approach in diverse and relevant seizure models.

-

Identifying Hazards: Uncovering the unique toxicities of intramyelinic edema and retinal damage.

-

Informing Clinical Monitoring: While IME proved to be a non-translatable risk, the retinal findings underscored the absolute necessity for rigorous ophthalmologic monitoring in all patients, a practice that is now standard care.

For drug development professionals, the this compound story emphasizes the importance of understanding target biology not just in the intended tissue (brain) but across the entire organism. It highlights that even a well-designed drug can have unforeseen consequences driven by its intended mechanism acting in an unintended location (the retina). This underscores the need for robust, mechanistically-informed toxicology programs and a cautious approach to translating animal findings to human risk.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical studies with the GABAergic compounds this compound and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropathology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. ovid.com [ovid.com]

- 10. Chronic toxicity studies with this compound, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of this compound in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for focal drug delivery in epilepsy: bilateral microinfusion into the subthalamic nucleus is more effective than intranigral or systemic administration in a rat seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Therapy Implicates Neocortical High Frequency Oscillations in an Animal Model of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral toxicity of this compound in immature rats: characterization of intramyelinic edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. Use of ex vivo magnetic resonance imaging to detect onset of this compound-induced intramyelinic edema in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MRI monitoring of this compound-induced intramyelinic edema in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reviewofophthalmology.com [reviewofophthalmology.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. This compound-Induced Retinal Functional Alterations and Second-Order Neuron Plasticity in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical tissue distribution and metabolic correlations of this compound, an antiepileptic drug associated with potential use‐limiting visual field defects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical tissue distribution and metabolic correlations of this compound, an antiepileptic drug associated with potential use-limiting visual field defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. publications.aap.org [publications.aap.org]

- 26. karger.com [karger.com]

- 27. This compound-induced retinal toxicity is partially mediated by signaling in rod and cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]

- 29. Genotoxic and mutagenic effects of this compound, a γ-aminobutyric acid transaminase inhibitor, in Wistar rats submitted to rotarod task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Vigabatrin's effect on GABA levels in the central nervous system

An In-Depth Technical Guide to the Modulation of Central Nervous System GABA Levels by Vigabatrin

Foreword

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this GABAergic tone is implicated in the pathophysiology of numerous neurological disorders, most notably epilepsy. This compound (Sabril®) stands as a testament to rational drug design, conceived with the specific purpose of augmenting GABAergic transmission by targeting its primary metabolic pathway.[1][2] This guide provides a comprehensive technical exploration of this compound's mechanism of action, its profound and quantifiable effects on CNS GABA concentrations, and the robust methodologies employed by researchers and clinicians to measure these changes. It is intended for drug development professionals, neuroscientists, and clinical researchers seeking a detailed understanding of this targeted therapeutic intervention.

Part 1: The Molecular Basis of this compound's Action

The GABA Shunt: A Closed-Loop System for GABA Homeostasis

To comprehend this compound's effect, one must first understand the metabolic pathway it targets: the GABA shunt. This elegant biochemical loop is responsible for the synthesis, degradation, and conservation of GABA.[3]

-

Synthesis: GABA is synthesized in the presynaptic terminals of GABAergic neurons from glutamate, the brain's primary excitatory neurotransmitter. This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[4][5]

-

Degradation: Following its release and action at the synapse, GABA is cleared from the synaptic cleft and metabolized. The key enzyme in this catabolic process is GABA transaminase (GABA-T) , which converts GABA to succinic semialdehyde.[3][5]

-

Recycling: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the Krebs (TCA) cycle, effectively completing the "shunt" and conserving the carbon backbone for energy production or precursor resynthesis.[3][6]

The activity of GABA-T is the rate-limiting step in GABA degradation, making it a prime target for therapeutic intervention aimed at increasing GABA levels.

Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

This compound (γ-vinyl-GABA) is a structural analog of GABA that was rationally designed as a mechanism-based enzyme inhibitor.[1] Its mode of action is highly specific and well-characterized:

-

Irreversible Binding: this compound acts as a "suicide inhibitor" of GABA-T.[7][8] It binds to the enzyme's active site and, during the catalytic process, forms a stable, covalent bond with the pyridoxal phosphate cofactor, leading to the irreversible inactivation of the enzyme.

-

Consequence of Inhibition: By permanently blocking GABA-T, this compound prevents the breakdown of GABA.[9] This leads to a substantial and sustained accumulation of GABA concentrations in various CNS compartments, including presynaptic terminals, glial cells, and the cerebrospinal fluid (CSF).[10][11] This surplus of GABA enhances inhibitory neurotransmission, effectively acting as a "brake" on the excessive neuronal firing that can trigger seizure activity.[2][8][9]

Part 2: Pharmacological Profile and Impact on CNS GABA Levels

A Disconnect Between Pharmacokinetics and Pharmacodynamics

A critical concept for understanding this compound's clinical effect is the marked disconnect between its pharmacokinetic (PK) profile and its pharmacodynamic (PD) action.

-

Pharmacokinetics: this compound is rapidly absorbed after oral administration, exhibits no plasma protein binding, is minimally metabolized, and is primarily excreted unchanged by the kidneys.[7][12][13] Its plasma half-life is relatively short, approximately 5-8 hours in young adults.[7][13]

-

Pharmacodynamics: Despite the short half-life, the pharmacological effect—the elevation of brain GABA—is profound and long-lasting.[14] This is because the effect is not dependent on the concentration of this compound in the plasma, but rather on the rate of de novo synthesis of new GABA-T enzyme, a much slower process. Consequently, a single dose can elevate brain GABA levels for more than a week, allowing for effective once-daily dosing.[2][9][14]

| Pharmacokinetic Parameter | Value / Characteristic | Source(s) |

| Bioavailability | ~80-90% | [7] |

| Time to Peak Plasma Conc. | 1-2 hours | [13] |

| Plasma Protein Binding | Negligible (0%) | [7][12][13] |

| Metabolism | Minimal | [7][12] |

| Elimination Half-Life | 5-8 hours (young adults) | [7][13] |

| Primary Route of Excretion | Renal (unchanged drug) | [7][12] |

Quantitative Impact on Brain GABA Concentrations

The administration of this compound leads to a rapid, substantial, and dose-dependent increase in CNS GABA levels. In vivo measurements using Magnetic Resonance Spectroscopy (MRS) have been instrumental in quantifying this effect directly in the human brain.

-

Magnitude and Time Course: Studies have shown that a single oral dose of this compound can increase occipital cortex GABA concentrations by over 40% within just two hours.[14] With regular daily dosing, brain GABA levels typically rise to two to three times their baseline values.[11][15]

-

Dose-Response Relationship: The increase in brain GABA is proportional to the this compound dose up to approximately 3 g/day .[10][15][16] Interestingly, doubling the dose from 3 g/day to 6 g/day fails to produce a further significant increase in GABA levels.[10][15][16] This suggests the engagement of a homeostatic mechanism, possibly a feedback inhibition of GABA synthesis via GAD, at very high GABA concentrations.[10][16]

| Study | This compound Dose | Measurement Method | Baseline GABA (mmol/kg) | Post-Vigabatrin GABA (mmol/kg) | % Increase |

| Petroff et al. (1996)[14] | 50 mg/kg (single dose) | 1H-MRS | 0.95 | 1.44 (at 24h) | ~52% |

| Petroff et al. (1995)[15] | 1-2 g/day | 1H-MRS | 1.04 | 1.88 | ~81% |

| Petroff et al. (1995)[15] | 3-4 g/day | 1H-MRS | 1.04 | 2.37 | ~128% |

| Petroff et al. (1995)[15] | 5-6 g/day | 1H-MRS | 1.04 | 2.35 | ~126% |

| Ben-Menachem et al. (1992)[17] | ~3 g/day | CSF Analysis | (Baseline) | ~197% increase (free GABA) | ~197% |

Part 3: Methodologies for Quantifying GABAergic Modulation

For drug development and clinical research, the ability to reliably quantify changes in neurotransmitter levels is paramount. The following sections detail the gold-standard methodologies for measuring this compound-induced GABA elevation.

In Vivo Quantification: Magnetic Resonance Spectroscopy (MRS)

1H-MRS is a powerful, non-invasive imaging technique that allows for the direct in vivo quantification of neurochemicals in discrete brain regions.[18][19] It is the primary method for measuring GABA changes in human subjects.[20][21]

-

Subject Preparation and Screening: Participants undergo standard MRI safety screening. Baseline scans are acquired pre-treatment to establish individual GABA levels.

-

Voxel Placement: A region of interest (voxel), typically a 27 cm³ cube (3x3x3 cm), is precisely placed in a brain region such as the occipital cortex, a common site for its homogenous tissue composition.[22]

-

Data Acquisition using J-difference Editing: Due to GABA's low concentration and overlapping signals from more abundant metabolites, a specialized "spectral editing" technique is required.[19] The MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence is the most common method. It involves acquiring two sets of data: one with an "edit" pulse applied at 1.9 ppm (affecting coupled GABA signals) and one without. Subtracting these two spectra cancels out the large overlapping signals, revealing the GABA signal at 3.0 ppm.[22]

-

Data Processing and Quantification: The resulting spectra are analyzed using software like LCModel, which fits the acquired spectrum to a basis set of known metabolite spectra to calculate absolute concentrations (e.g., in mmol/kg).

-

Quality Control and Validation: The validity of each measurement is confirmed by assessing the quality of the spectrum (e.g., signal-to-noise ratio, linewidth) and the statistical reliability of the quantification (e.g., Cramer-Rao Lower Bounds <20%).

Ex Vivo Quantification: High-Performance Liquid Chromatography (HPLC)

For preclinical animal studies or analyses of biological fluids (plasma, CSF), HPLC provides a highly sensitive and specific method for GABA quantification.[23][24]

-

Sample Collection and Preparation: Brain tissue is rapidly dissected, weighed, and homogenized in a deproteinizing solution (e.g., perchloric acid). For fluid samples (CSF, plasma, or microdialysate), proteins are precipitated. Samples are centrifuged, and the supernatant is collected.

-

Derivatization: As GABA lacks a chromophore, it must be chemically derivatized to be detected. A common and reliable method is pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., β-mercaptoethanol), which creates a highly fluorescent isoindole product.[25][26] An internal standard is added prior to derivatization to account for variability.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system. The components are separated on a C18 reversed-phase column using an isocratic or gradient mobile phase (e.g., a phosphate buffer/methanol mixture).[24]

-

Detection: The derivatized GABA is detected as it elutes from the column using a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative.[25][27]

-

Quantification and Validation: The concentration of GABA in the sample is determined by comparing its peak area to that of a standard curve generated from known GABA concentrations. The internal standard is used to ensure the accuracy and reproducibility of the injection and derivatization process.

Conclusion and Future Directions

This compound exemplifies a highly successful, mechanism-driven approach to drug development. By irreversibly inhibiting GABA-T, it reliably and substantially elevates GABA levels throughout the central nervous system, enhancing inhibitory tone. This effect is not theoretical; it is directly and robustly quantifiable in both preclinical models and human subjects using well-validated methodologies like HPLC and Magnetic Resonance Spectroscopy. These analytical tools are not merely for confirmation; they are essential for understanding dose-response relationships, investigating mechanisms of tolerance or adverse effects, and exploring the full therapeutic potential of modulating the GABAergic system.

Future research will continue to leverage these techniques to explore the precise correlation between the magnitude and location of GABA increase with both clinical efficacy and the risk of adverse events, such as the well-documented visual field defects.[7][8] A deeper understanding of these relationships will pave the way for more refined GABA-modulating therapies with improved efficacy and safety profiles.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. neurology.org [neurology.org]

- 16. Human brain GABA levels rise after initiation of this compound therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are we measuring with GABA magnetic resonance spectroscopy? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnetic Resonance Spectroscopy | Yoon Lab | Stanford Medicine [med.stanford.edu]

- 21. Magnetic resonance spectroscopy studies of GABA in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]

- 23. Changes in plasma GABA concentration during this compound treatment of epilepsy: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Vigabatrin: A Comprehensive Technical Guide to Molecular Interactions Beyond GABA Transaminase

Foreword

Vigabatrin (γ-vinyl-GABA) stands as a significant therapeutic agent in the management of refractory complex partial seizures and infantile spasms.[1][2] Its clinical efficacy is primarily attributed to a well-characterized mechanism: the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] This action leads to a sustained increase in brain GABA concentrations, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.[1][5]

However, the biochemical and clinical profile of this compound is far more complex than this singular mechanism suggests. A growing body of evidence points to a range of molecular interactions that extend beyond GABA-T, contributing to both its therapeutic profile in specific disorders and its notable adverse effects, such as peripheral visual field defects and neurotoxicity.[6][7] This guide moves beyond the canonical mechanism to provide an in-depth exploration of these other molecular targets. We will dissect the evidence, elucidate the proposed mechanisms, and provide the experimental frameworks necessary for researchers, scientists, and drug development professionals to investigate these complex interactions further. Our approach is grounded in the principles of scientific integrity, providing not just information, but a causal narrative behind the experimental choices and a framework for self-validating inquiry.

Section 1: Direct Inhibition of Other Pyridoxal Phosphate-Dependent Transaminases

A significant and clinically observed off-target effect of this compound is its direct inhibitory action on other transaminases, most notably Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8] This interaction is so pronounced that it can lead to a paradoxical decrease in measured serum aminotransferase levels in patients, potentially masking underlying liver injury.[8][9][10]

Mechanistic Insights and Causality

This compound's structural similarity to GABA allows it to act as a substrate for GABA-T. However, this same structural motif, combined with its vinyl group, makes it a potential inhibitor for other enzymes that utilize a pyridoxal-5'-phosphate (PLP) cofactor and bind amino acid substrates. Both ALT and AST are critical PLP-dependent enzymes central to amino acid metabolism.

In vitro studies have demonstrated that this compound produces a concentration- and time-dependent decrease in ALT activity in rat serum.[11] The inhibitory effect on AST is less pronounced, observed only at higher concentrations and after longer incubation periods.[11] The causality behind this inhibition appears to be competitive binding at the enzyme's active site. L-alanine, the natural substrate for ALT, can counteract the this compound-induced decrease in ALT activity, suggesting that this compound directly blocks the L-alanine binding site on the enzyme.[11] This direct enzymatic inhibition, rather than a downstream metabolic effect, is the primary cause of the reduced plasma ALT activity seen in patients.[12]

Quantitative Data: Impact on Plasma Aminotransferase Activity

The clinical impact of this compound on ALT and AST levels is well-documented. The following table summarizes findings from various studies.

| Enzyme | Patient Population | This compound Effect | Magnitude of Reduction | Reference(s) |

| ALT | Children with epilepsy | Profound suppression of plasma activity | Levels decreased in all 12 children, from 13-72 U/L to 0-26 U/L | [8][13] |

| ALT | Adults with partial seizures | Significant reduction in plasma activity | - | [12] |

| ALT & AST | General patient use | Marked decrease in plasma activity | Up to 90% of patients may show a decrease | [9] |

Experimental Protocol: In Vitro Aminotransferase Inhibition Assay

This protocol outlines a self-validating system to quantify the direct inhibitory effect of this compound on ALT and AST activity in a serum or purified enzyme preparation.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for ALT and AST.

Materials:

-

Rat or human serum, or purified ALT/AST enzymes

-

This compound stock solution (e.g., 10 mg/mL in appropriate buffer)

-

ALT and AST activity assay kits (commercially available, typically based on NADH oxidation monitored at 340 nm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (e.g., 37°C)

Methodology:

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in PBS to cover a wide concentration range (e.g., from 1 µg/mL to 1000 µg/mL). Include a PBS-only control (vehicle).

-